molecular formula C18H22INO2 B12806031 Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide CAS No. 73664-20-7

Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide

Cat. No.: B12806031
CAS No.: 73664-20-7
M. Wt: 411.3 g/mol
InChI Key: JHRCBERGOHNJLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as methanol or water, and the product is isolated by precipitation or extraction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and high throughput. The purification steps may include crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide stands out due to its specific structure, which imparts unique properties such as enhanced antimicrobial activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in research and industrial applications .

Properties

CAS No.

73664-20-7

Molecular Formula

C18H22INO2

Molecular Weight

411.3 g/mol

IUPAC Name

(2-benzoyloxy-2-phenylethyl)-trimethylazanium;iodide

InChI

InChI=1S/C18H22NO2.HI/c1-19(2,3)14-17(15-10-6-4-7-11-15)21-18(20)16-12-8-5-9-13-16;/h4-13,17H,14H2,1-3H3;1H/q+1;/p-1

InChI Key

JHRCBERGOHNJLQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.